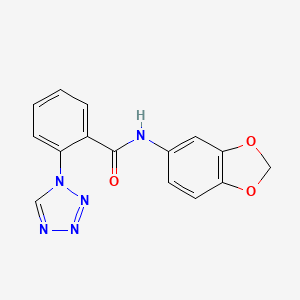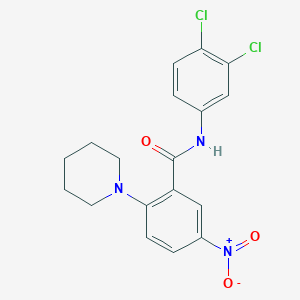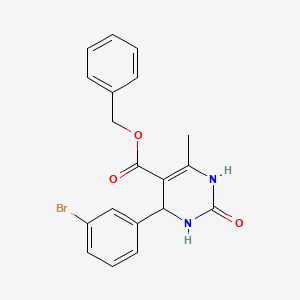![molecular formula C19H17ClN2O5 B5216223 propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACB and is synthesized using specific methods that ensure its purity and effectiveness. In
作用機序
The mechanism of action of PACB is not fully understood. However, studies have shown that PACB inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. PACB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
PACB has been found to exhibit several biochemical and physiological effects. Studies have shown that PACB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. PACB has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, PACB has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using PACB in lab experiments is its potent anti-inflammatory and anti-cancer activities. PACB can be used to study the mechanisms of inflammation and cancer cell growth, as well as to develop new drugs for these conditions. However, one of the limitations of using PACB in lab experiments is its potential toxicity. PACB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research and development of PACB. One of the future directions is to study the mechanism of action of PACB in more detail. This can help to identify new targets for drug development and improve our understanding of the biochemical and physiological effects of PACB. Another future direction is to develop new formulations of PACB that can improve its efficacy and reduce its toxicity. Finally, future research can focus on the development of new applications for PACB in fields such as materials science and biotechnology.
Conclusion
In conclusion, propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PACB involves several steps that ensure its purity and effectiveness. PACB has potential applications in the development of new drugs and materials, and exhibits potent anti-inflammatory and anti-cancer activities. However, its potential toxicity can limit its use in certain experiments. There are several future directions for the research and development of PACB, including the study of its mechanism of action and the development of new formulations and applications.
合成法
The synthesis of PACB involves several steps that ensure its purity and effectiveness. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of 4-chloro-3-nitrobenzoyl chloride. The second step involves the reaction of the 4-chloro-3-nitrobenzoyl chloride with 3-aminoacrylate, which results in the formation of 3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoic acid. The final step involves the reaction of the 3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoic acid with propyl alcohol, which results in the formation of propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate.
科学的研究の応用
PACB has potential applications in various fields of scientific research. One of the primary applications of PACB is in the development of new drugs. PACB has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs. PACB has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
特性
IUPAC Name |
propyl 4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-2-11-27-19(24)14-5-7-15(8-6-14)21-18(23)10-4-13-3-9-16(20)17(12-13)22(25)26/h3-10,12H,2,11H2,1H3,(H,21,23)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYDPQTYYEABM-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(benzylsulfonyl)propanamide](/img/structure/B5216156.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![methyl 4-(3-{[(1,3-benzodioxol-5-ylimino)(methylamino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5216177.png)
![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216191.png)

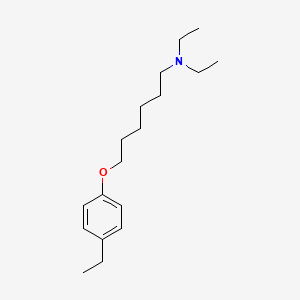

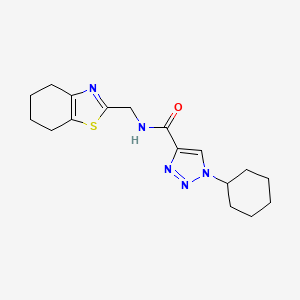
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
